1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
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Overview
Description
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, dihydroxyphenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dimethylamino Group:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction on the phenyl ring.
Coupling Reaction: The final step involves coupling the substituted phenyl rings through a carbonyl group to form the ethanone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Aminomethyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
- 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-hydroxyphenyl)ethanone
- 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-ethoxyphenyl)ethanone
Uniqueness
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical reactivity and potential applications. Its structural features enable diverse interactions and reactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19(2)11-14-15(20)9-8-13(18(14)22)16(21)10-12-6-4-5-7-17(12)23-3/h4-9,20,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXUQLQYLIFWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1O)C(=O)CC2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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